molecular formula C10H12F3NO B2370117 1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1344312-27-1

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine

Cat. No.: B2370117
CAS No.: 1344312-27-1
M. Wt: 219.207
InChI Key: NKBKUGFBHKFYLX-UHFFFAOYSA-N
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Description

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a methanamine group at the para position and a 3,3,3-trifluoropropoxy group.

Properties

IUPAC Name

[4-(3,3,3-trifluoropropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKUGFBHKFYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide in the presence of a base to form the intermediate 4-(3,3,3-trifluoropropoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield [4-(3,3,3-Trifluoropropoxy)phenyl]methanol. Finally, the methanol derivative is converted to the methanamine derivative through a reductive amination process .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has shown potential in drug development due to its ability to interact with various biological targets. Its unique trifluoropropoxy moiety can enhance lipophilicity and metabolic stability, making it a candidate for developing pharmaceuticals aimed at treating neurological disorders and other conditions.

  • Case Study : Research indicates that compounds with trifluoropropoxy groups exhibit improved binding affinities to neurotransmitter receptors, which could lead to advancements in antidepressant therapies.

Organic Synthesis

This compound serves as an intermediate in organic synthesis pathways, particularly in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable for creating derivatives with enhanced biological activity.

  • Synthesis Method : The compound can be synthesized through nucleophilic substitution reactions involving phenolic compounds and trifluoropropyl halides under basic conditions.
Reaction TypeDescription
Nucleophilic SubstitutionInvolves the reaction of a phenol derivative with a trifluoropropyl halide to introduce the trifluoropropoxy group.

Materials Science

In materials science, this compound is explored for its potential use in developing specialty polymers and coatings. The trifluoropropoxy group can impart unique properties such as increased chemical resistance and thermal stability.

  • Application Example : Incorporating this compound into polymer matrices may enhance their performance in harsh chemical environments.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-[4-(Trifluoromethyl)phenyl]methanamineTrifluoromethyl group instead of trifluoropropoxyModerate receptor bindingLower metabolic stability
1-[4-(Perfluoroalkoxy)phenyl]methanaminePerfluoroalkoxy groupHigh lipophilicityEnhanced chemical resistance

Mechanistic Insights

The mechanism of action for this compound involves interactions with specific neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmission pathways effectively due to the electronic effects of the trifluoropropoxy group.

Mechanism of Action

The mechanism of action of 1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key differentiating factor among fluorinated phenylmethanamine derivatives is the nature of the substituents on the phenyl ring. Below is a comparative analysis:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Structural Notes
1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine 3,3,3-Trifluoropropoxy (OCH2CF2CF3) C10H11F3NO 218.20 (calc.) Long alkyl chain with terminal CF3 group
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine 3-Cl, 4-OCF3 C8H7ClF3NO 225.60 Chlorine adds steric bulk; shorter OCF3
1-[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine HCl 3,4-difluorophenoxy, 2-CF3 C14H11ClF5NO 371.70 Multiple fluorinated groups enhance lipophilicity
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine 4-F, 3-CF3, N-methyl C9H9F4N 207.17 Methylamine substitution alters basicity

Key Observations :

  • Chlorine or additional fluorine substituents (e.g., in ) increase steric hindrance and electronic effects, which may modulate receptor binding or metabolic stability.

Physicochemical Properties

  • pKa and Basicity : The methanamine group (pKa ~8–9) is weakly basic, similar to analogs like 1-(4-fluoro-3-CF3-phenyl)-N-methylmethanamine (pKa 8.62) .

Biological Activity

1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, a compound featuring a trifluoropropoxy group attached to a phenyl ring, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound’s structure can be represented as follows:

C13H15F3N(molecular weight 255 26 g mol)\text{C}_{13}\text{H}_{15}\text{F}_3\text{N}\quad (\text{molecular weight 255 26 g mol})

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Its impact on neuroreceptors suggests possible applications in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.

Anticancer Activity

A study demonstrated that derivatives similar to this compound possess significant cytotoxic effects on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundA-431<10
This compoundJurkat<15

This data indicates that the compound is equipotent against both cell lines compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Inhibition of Bcl-2 Protein : The compound interacts with the Bcl-2 protein, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing further proliferation .

Neuroprotective Effects

Research into the neuroprotective properties of this compound has indicated:

  • CB1 Receptor Antagonism : The compound acts as a selective antagonist for the CB1 receptor, which plays a crucial role in neuroprotection and modulation of neuronal excitability .

Table: Receptor Binding Affinities

CompoundCB1 Affinity (nM)CB2 Affinity (nM)
This compound0.32>100

This selectivity suggests potential therapeutic applications in conditions such as anxiety and depression.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various bacterial strains. Notably:

  • Gram-positive and Gram-negative Bacteria : The compound exhibited significant antibacterial activity with MIC values comparable to leading antibiotics .

Table: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds structurally related to this compound. One notable study focused on its derivatives' effects on COX-2 inhibition and their structure-activity relationships (SAR), revealing that modifications to the phenyl ring can significantly enhance biological activity .

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